molecular formula C13H18ClNO B11786147 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Katalognummer: B11786147
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: BSTYCANFPVGSPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-3-azabicyclo[311]heptane hydrochloride is a compound that belongs to the class of bicyclic amines It features a bicyclo[311]heptane structure with a methoxyphenyl group and an azabicyclo moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method employs mild conditions and an organic photocatalyst, avoiding the need for an external oxidant.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride include other bicyclo[3.1.1]heptane derivatives and aza-bicyclo[3.1.1]heptanes . These compounds share structural similarities but may differ in their functional groups and specific properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and an azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H18ClNO

Molekulargewicht

239.74 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-15-12-5-3-2-4-11(12)13-6-10(7-13)8-14-9-13;/h2-5,10,14H,6-9H2,1H3;1H

InChI-Schlüssel

BSTYCANFPVGSPT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C23CC(C2)CNC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.